molecular formula C7H10BrClN2 B582167 (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride CAS No. 1257535-62-8

(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride

Cat. No.: B582167
CAS No.: 1257535-62-8
M. Wt: 237.525
InChI Key: QHHHKIUFXYOZLY-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride is a functionalized pyridine derivative that serves as a critical molecular building block in medicinal chemistry and drug discovery . The pyridine scaffold is a privileged structure in pharmaceuticals, found in a diverse range of therapeutic agents . This compound is of significant research value for developing multifunctional anti-Alzheimer's agents, as functionalized pyridines have demonstrated a wide range of relevant biological activities. These include the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), neuroprotective and antioxidant effects, and the ability to inhibit amyloid-beta (Aβ) fibril formation and Glycogen Synthase Kinase (GSK)-mediated Tau aggregation . Furthermore, the structural motif of substituted pyridinylmethanamines is integral in discovering potent inhibitors of epigenetic targets. Similar compounds have been utilized in the structure-guided development of exceptionally potent and orally active inhibitors of the Embryonic Ectoderm Development (EED) protein, a component of the Polycomb Repressive Complex 2 (PRC2) . Inhibiting EED offers a novel therapeutic strategy in oncology, showing promise for achieving complete and durable tumor regression in certain lymphoma models, positioning this chemical series as a forefront molecular prototype for interacting with key targets in the neurodegeneration and oncogenesis processes .

Properties

IUPAC Name

(3-bromo-5-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-2-6(8)7(3-9)10-4-5;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHHKIUFXYOZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694174
Record name 1-(3-Bromo-5-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-62-8
Record name 2-Pyridinemethanamine, 3-bromo-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-5-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride typically involves the bromination of 5-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions followed by purification processes to obtain the desired product with high purity. The use of automated reactors and advanced purification techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, oxidized products, and reduced amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride serves as a versatile building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical reactions, leading to the formation of substituted pyridine derivatives, which are crucial in developing pharmaceuticals and agrochemicals. The compound can undergo reactions such as:

  • Nucleophilic substitutions
  • Coupling reactions
  • Reductive aminations

These reactions expand its utility in synthetic pathways, enabling chemists to create a range of heterocyclic compounds and other derivatives essential for advanced material science and drug development.

Biological Research

Pharmacological Investigations

The compound is actively studied for its potential biological activities. Research indicates that this compound may interact with various biological systems, influencing enzyme activities and receptor interactions. This interaction is critical for understanding its pharmacological properties, particularly in drug development contexts.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it suitable for modifications aimed at enhancing therapeutic efficacy and reducing side effects. The compound's derivatives are investigated for their capacity to act as:

  • Antidepressants
  • Antipsychotics
  • Anti-inflammatory agents

These studies are vital for developing new medicinal agents that target specific conditions effectively .

Industrial Applications

Production of Specialty Chemicals

The compound is also utilized in industrial settings for producing agrochemicals, dyes, and other specialty chemicals. Its reactivity allows it to be incorporated into formulations that require specific chemical properties or functionalities. Industries leverage its versatility to create products that meet diverse consumer needs.

Case Studies

Several case studies have documented the applications of this compound in drug discovery:

  • PDE10A Inhibitors : Research has highlighted this compound's role as a precursor in synthesizing potent inhibitors targeting phosphodiesterase enzymes, which are crucial for regulating cellular signaling pathways relevant to schizophrenia treatment .
  • Synthesis of Antidepressants : Investigations into its derivatives have shown promise in developing new antidepressant medications through modifications that enhance selectivity and potency against specific targets .

These case studies underscore the compound's relevance in advancing pharmaceutical research and development.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Pyridine-Based Methanamine Hydrochlorides

Compound Name CAS RN Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Spectral Data (¹H NMR)
(3-Bromo-5-methylpyridin-2-YL)methanamine HCl 1257535-42-4 C₇H₁₀BrClN₂ 238 3-Br, 5-Me Not reported Not available
(5-Bromo-6-chloropyridin-2-yl)methanamine HCl 358672-65-8 C₆H₆BrClN₂・HCl 261.17 5-Br, 6-Cl Not reported δ 8.35 (s, 1H, pyridine-H)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 690632-35-0 C₁₀H₉ClN₂S・HCl 261.17 4-Cl-phenyl, thiazole core 268 δ 7.85 (d, 2H, Ar-H)
(5-(4-Methylpyridin-3-yl)furan-2-yl)methanamine diHCl Not provided C₁₁H₁₃N₂O・2HCl 268.15 4-Me-pyridine, furan linker Not reported δ 8.45 (s, 1H, pyridine-H)

Key Observations :

  • Substituent Effects : The bromine and methyl groups in the target compound enhance steric bulk and electron-withdrawing effects compared to chlorine-substituted analogs like [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl. This influences reactivity in cross-coupling reactions .
  • Heterocyclic Cores : Thiazole- and furan-containing analogs (e.g., and ) exhibit distinct electronic environments, altering solubility and bioavailability. For instance, thiazole derivatives often show higher melting points (e.g., 268°C) due to increased crystallinity .

Functionalized Methanamine Derivatives

Table 2: Substituent Variations and Bioactivity

Compound Name Key Functional Groups Potential Applications Synthesis Yield
(3-Bromo-5-methylpyridin-2-YL)methanamine HCl Bromine, methyl Pharmaceutical intermediates Not reported
(S7) Benzo[b]thiophen-2-yl methanamine HCl Benzothiophene GABA transporter inhibition 11.1%
1-(2,4-Difluoro-5-methylphenyl)methanamine HCl Difluoro, methyl Antimicrobial agents Not reported

Key Observations :

  • Bioactivity : Analogs like (S7) Benzo[b]thiophen-2-yl methanamine HCl are reported as GABA transporter inhibitors, suggesting that the target compound’s bromine substituent may similarly modulate CNS activity .
  • Synthetic Challenges : Low yields (e.g., 11.1% for furan-linked analogs in ) highlight the difficulty of introducing bulky substituents on heterocycles, a challenge relevant to the target compound’s synthesis .

Spectral and Physical Properties

  • NMR Data : While direct ¹H NMR data for the target compound is unavailable, analogs like 5-methyl-2-furanylmethanamine HCl (δ 6.25–6.75 for furan-H) and [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (δ 7.85 for Ar-H) demonstrate how substituents shift proton environments .
  • Solubility : The hydrochloride salt form enhances water solubility compared to free-base analogs, critical for pharmacological formulation .

Biological Activity

(3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a bromine atom at the 3-position and a methyl group at the 5-position of a pyridine ring. This compound is primarily utilized as an intermediate in organic synthesis and has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic properties, and relevant case studies.

  • Molecular Formula : C7H9BrN2·HCl
  • Molecular Weight : Approximately 238 g/mol
  • Chemical Structure : The compound features a pyridine ring with specific substitutions that influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Bromination : The starting material, 5-methylpyridin-2-ylmethanamine, undergoes bromination at the 3-position.
  • Formation of Hydrochloride Salt : Treatment with hydrochloric acid produces the hydrochloride salt form, enhancing solubility and stability.

The biological activity of this compound is largely attributed to its structural characteristics. The bromine atom and the pyridine ring play critical roles in:

  • Enzyme Interactions : The compound may act as an inhibitor or modulator of various enzymes, affecting metabolic pathways.
  • Receptor Binding : Its structure allows for potential interactions with neurotransmitter receptors, which could influence neurological functions.

Therapeutic Potential

Research indicates that this compound may have applications in:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, similar pyridine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria .
  • Pharmacological Studies : The compound is being explored for its role in drug development, particularly in synthesizing new medicinal agents targeting specific diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives, revealing that compounds with halogen substitutions demonstrated significant antimicrobial effects. For example, MIC values ranged from 4.69 to 22.9 µM against various bacterial strains .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the pyridine ring impact the biological activity of related compounds. For instance, different substitution patterns lead to variations in enzyme inhibition potency .
  • Synthesis of Novel Derivatives : Research utilizing palladium-catalyzed reactions has produced novel pyridine derivatives from this compound, demonstrating moderate to good yields and potential applications in liquid crystal technology .

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameCAS NumberKey Features
(5-Bromo-3-methylpyridin-2-YL)methanamine HCl1257535-42-4Substituted at the 5-position instead of 3
3-Bromo-5-methylpyridin-2(1H)-oneVariousKetone functional group replacing amine
4-Bromo-2-methylpyridineVariousDifferent substitution pattern affecting biological activity

Q & A

Basic: What are the recommended synthetic routes for (3-Bromo-5-methylpyridin-2-YL)methanamine hydrochloride?

Methodological Answer:
The synthesis typically involves halogenated pyridine intermediates and nucleophilic substitution or coupling reactions. A common approach includes:

  • Step 1: Start with 3-bromo-5-methylpyridine. Introduce the methanamine group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) using a boronic acid or amine nucleophile .
  • Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or dichloromethane) to enhance solubility .
  • Key Parameters:
    • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos .
    • Solvent: Toluene or THF for coupling; ethanol for salt formation.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
      Yield Optimization: Reaction temperature (80–140°C) and catalyst loading (2–5 mol%) significantly impact yield.

Basic: How is this compound characterized for purity and structural confirmation?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for pyridine protons (δ 7.5–8.5 ppm), methyl group (δ 2.3–2.5 ppm), and amine protons (δ 1.5–2.0 ppm, broad) .
    • ¹³C NMR: Confirm pyridine carbons (120–150 ppm) and methyl group (20–25 ppm) .
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and isotopic pattern consistent with bromine .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
    Data Interpretation: Compare spectra with computed or literature values for analogous compounds .

Advanced: How can coupling reactions for synthesizing derivatives of this compound be optimized?

Methodological Answer:
Optimize via systematic screening of:

  • Catalyst Systems: Test Pd catalysts (e.g., Pd₂(dba)₃) with ligands (e.g., BINAP) to improve coupling efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) may enhance reaction rates but risk side reactions; non-polar solvents (toluene) improve selectivity .
  • Temperature and Time: Microwave-assisted synthesis (140°C, 10–30 min) can reduce reaction time versus conventional heating (12–24 hr) .
    Case Study: In a palladium-mediated coupling, increasing temperature from 80°C to 120°C improved yield from 45% to 78% but required stricter exclusion of moisture .

Advanced: How to analyze structure-activity relationships (SAR) for biological activity of this compound?

Methodological Answer:
Focus on substituent effects:

  • Bromine: Enhances electrophilicity and binding to hydrophobic pockets (e.g., in enzyme active sites) .
  • Methyl Group: Provides steric bulk, potentially reducing off-target interactions .
    Experimental Design:
  • Synthesize analogs (e.g., 3-chloro-5-methyl or 3-iodo-5-methyl derivatives).
  • Test in bioassays (e.g., enzyme inhibition, receptor binding) and correlate substituent properties (e.g., electronegativity, size) with activity .
    Example: A study on similar pyridines showed bromine substitution increased CYP450 inhibition by 30% compared to chlorine .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .
  • Light Sensitivity: Protect from UV light due to bromine’s photolability .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrochloride salt deliquescence .
    Stability Testing: Monitor via periodic HPLC analysis; degradation products (e.g., dehalogenated pyridines) indicate instability .

Advanced: How to resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

  • Variable Identification: Assess differences in catalyst batches, solvent purity, or reaction setup (e.g., Schlenk line vs. open flask) .
  • Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization products from incomplete coupling).
  • Case Example: A reported 70% yield discrepancy was traced to residual moisture in solvents, leading to hydrolysis of intermediates .
    Mitigation: Standardize protocols for solvent drying (molecular sieves) and catalyst activation (pre-reduction under H₂) .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

  • Solvent Pair: Ethanol (good solubility at high temperature) and diethyl ether (poor solubility at low temperature) .
  • Procedure: Dissolve crude product in hot ethanol, filter, and slowly add ether to induce crystallization.
  • Yield: Typically 70–85% with >99% purity after two recrystallizations .

Advanced: How to design interaction studies with biological targets?

Methodological Answer:

  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) for receptors/enzymes .
  • Cellular Assays: Test cytotoxicity (MTT assay) and target modulation (e.g., Western blot for downstream proteins) .
  • Data Interpretation: Compare with positive/negative controls and compute binding energies (e.g., molecular docking) .

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